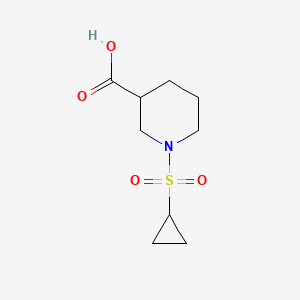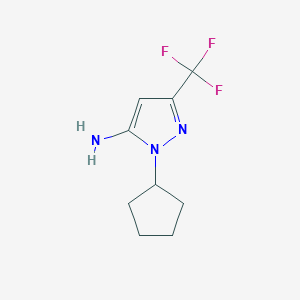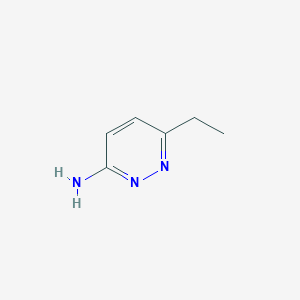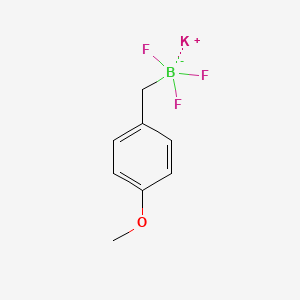
6-(乙氧甲基)嘧啶-4-醇
描述
6-(Ethoxymethyl)pyrimidin-4-ol is a heterocyclic organic compound . It is also known as 4-hydroxy-6-(methoxymethyl)pyrimidine.
Synthesis Analysis
The synthesis of pyrimidines involves a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) reactions, followed by retro-Diels-Alder (rDA) reactions and elimination of water . An acid is required for both ihDA and rDA reactions .科学研究应用
合成和生物活性
- 嘧啶衍生物,包括那些与“6-(乙氧甲基)嘧啶-4-醇”在结构上相关的化合物,已被合成并用于研究其生物活性,如抗炎、镇痛、抗病毒和抗癌性能。例如,已开发出新的衍生物以展现改进的抗炎和镇痛活性,突显了对嘧啶环上取代基性质对增强这些生物效应的重要性 (Muralidharan, S. James Raja, & Asha Deepti, 2019)。
药物化学中的应用
- 嘧啶核在药物化学中至关重要,因为它存在于几种天然和合成的化学类似物中。其在RNA和DNA中的作用,控制免疫功能和炎症反应,已被利用来合成具有潜在治疗应用的衍生物。这些衍生物的体内和体外研究已经展示了有希望的抗炎活性,展示了嘧啶衍生物在治疗炎症中的药用潜力 (Ganesh Munde et al., 2022)。
抗病毒研究
- 对嘧啶衍生物的研究,包括那些类似于“6-(乙氧甲基)嘧啶-4-醇”的化合物,也扩展到抗病毒应用。某些衍生物已显示出对人类免疫缺陷病毒(HIV-1和HIV-2)具有选择性活性,表明它们在开发新的抗病毒疗法中的潜力。这些化合物针对病毒酶的特异性以及抑制病毒复制的能力突显了结构修饰对增强抗病毒效力的重要性 (N. Goudgaon, A. McMillan, & R. Schinazi, 1992)。
非线性光学材料
- 嘧啶衍生物已被用于探索其非线性光学(NLO)性能,由于其有希望的电子和结构特性,显示出在NLO应用中的显著潜力。涉及密度泛函理论(DFT)计算和实验分析的研究表明,与标准材料相比,这些化合物表现出更大的NLO性能,暗示了它们适用于光电应用 (A. Hussain et al., 2020)。
安全和危害
未来方向
A new potential plant activator, 6-(methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl] pyrimidin-4-ol, named PPA2, has been reported to enhance plant defenses against bacterial infection through the jasmonic acid pathway . This suggests that 6-(Ethoxymethyl)pyrimidin-4-ol and similar compounds could have broad potential applications in agriculture .
作用机制
In terms of anticancer activity, some pyrimidine derivatives have shown promising results. For instance, a series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds showed activity against renal cancer cell lines .
生化分析
Biochemical Properties
6-(Ethoxymethyl)pyrimidin-4-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines . The interaction between 6-(Ethoxymethyl)pyrimidin-4-ol and DHODH can influence the enzyme’s activity, potentially leading to alterations in pyrimidine biosynthesis. Additionally, this compound may interact with other proteins and biomolecules involved in cellular signaling pathways, further affecting biochemical processes.
Cellular Effects
The effects of 6-(Ethoxymethyl)pyrimidin-4-ol on various types of cells and cellular processes are diverse. This compound has been reported to exhibit anticancer activity against several cancer cell lines, including renal cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 6-(Ethoxymethyl)pyrimidin-4-ol can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, it may alter cellular metabolism by influencing metabolic pathways related to pyrimidine biosynthesis.
Molecular Mechanism
The molecular mechanism of action of 6-(Ethoxymethyl)pyrimidin-4-ol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of DHODH, inhibiting its activity and thereby reducing the synthesis of pyrimidines . This inhibition can lead to a decrease in the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Furthermore, 6-(Ethoxymethyl)pyrimidin-4-ol may modulate the activity of other enzymes and proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Ethoxymethyl)pyrimidin-4-ol can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound exhibits good stability under various conditions, allowing for consistent experimental results Its degradation products and long-term effects on cellular function need to be further investigated to fully understand its temporal effects
Dosage Effects in Animal Models
The effects of 6-(Ethoxymethyl)pyrimidin-4-ol vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . For example, at lower doses, 6-(Ethoxymethyl)pyrimidin-4-ol may exhibit beneficial effects such as anticancer activity, while at higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant toxicity.
Metabolic Pathways
6-(Ethoxymethyl)pyrimidin-4-ol is involved in various metabolic pathways, particularly those related to pyrimidine metabolism. This compound interacts with enzymes such as DHODH, which plays a key role in the de novo synthesis of pyrimidines . By inhibiting DHODH, 6-(Ethoxymethyl)pyrimidin-4-ol can affect the overall metabolic flux of pyrimidine biosynthesis, leading to changes in the levels of pyrimidine nucleotides. Additionally, this compound may influence other metabolic pathways by interacting with enzymes and cofactors involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-(Ethoxymethyl)pyrimidin-4-ol within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, 6-(Ethoxymethyl)pyrimidin-4-ol can interact with binding proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 6-(Ethoxymethyl)pyrimidin-4-ol is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-(Ethoxymethyl)pyrimidin-4-ol may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
属性
IUPAC Name |
4-(ethoxymethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-4-6-3-7(10)9-5-8-6/h3,5H,2,4H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRGSADTUASVSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




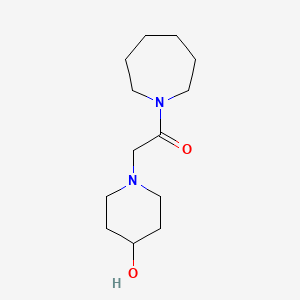

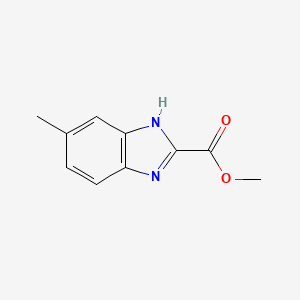


![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)
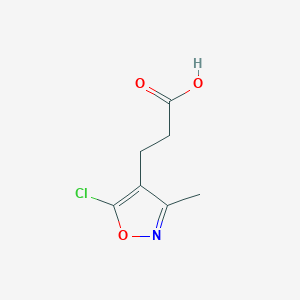
![2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1486722.png)
![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)
